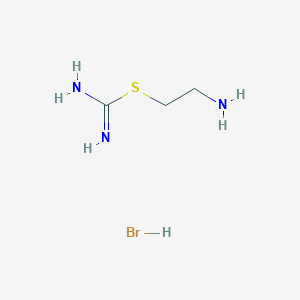

2-(2-Aminoethyl)isothiourea dihydrobromid

Übersicht

Beschreibung

S-(2-Aminoethyl)isothiourea dihydrobromid: ist eine organische Verbindung mit der chemischen Formel C3H11Br2N3S. Es handelt sich um ein weißes, kristallines Pulver, das in Wasser und Ethanol sehr gut löslich ist. Diese Verbindung ist für ihre reduzierenden Eigenschaften bekannt und wird häufig in der biochemischen und medizinischen Forschung eingesetzt.

Wissenschaftliche Forschungsanwendungen

Chemie:

Reduktionsmittel: Wird in der organischen Synthese verwendet, um Disulfidbindungen in Peptiden und Proteinen zu reduzieren.

Biologie:

Enzyminhibition: Wirkt als Inhibitor der Stickstoffoxidsynthase, wodurch es in Studien mit Stickstoffoxid-Signalwegen nützlich ist.

Medizin:

Radioprotektives Mittel: Wird verwendet, um Zellen vor Strahlungsschäden zu schützen, indem oxidativer Stress reduziert wird.

Industrie:

Chemische Analyse: Wird als Reagenz bei der quantitativen Analyse von Schwermetallionen eingesetzt.

Wirkmechanismus

S-(2-Aminoethyl)isothiourea dihydrobromid übt seine Wirkungen hauptsächlich durch seine reduzierenden Eigenschaften aus. Wenn es in Wasser gelöst wird, zerfällt es in transiente Thiol-Zwischenprodukte, die Disulfidbindungen reduzieren können. Dieser Reduktionsmechanismus ähnelt dem anderer thiolhaltiger Reduktionsmittel wie 2-Mercaptoethanol und Dithiothreitol . Zusätzlich inhibiert es die Stickstoffoxidsynthase, indem es an das Enzym bindet und die Produktion von Stickstoffmonoxid verhindert .

Wirkmechanismus

Target of Action

The primary target of 2-(2-Aminoethyl)isothiourea dihydrobromide, also known as Antiradon, is Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

Antiradon acts as an inhibitor of NOS . It inhibits both constitutive and inducible forms of NOS . By inhibiting NOS, Antiradon reduces the production of nitric oxide, thereby modulating the signaling pathways that rely on NO.

Pharmacokinetics

Given its solubility in water , it can be inferred that it may have good bioavailability

Action Environment

The action of Antiradon can be influenced by various environmental factors. For example, its stability and efficacy might be affected by factors such as pH, temperature, and the presence of other molecules. Moreover, as it is soluble in water , its action could be influenced by the hydration status of the tissues.

Biochemische Analyse

Biochemical Properties

Antiradon plays a crucial role in biochemical reactions, particularly as a non-selective inhibitor of all NOS isoforms . It interacts with enzymes such as NOS1, NOS2, NOS2B, NOS2C, and NOS3 . The nature of these interactions involves the inhibition of constitutive and inducible NOS .

Cellular Effects

The effects of 2-(2-Aminoethyl)isothiourea Dihydrobromide on cells are primarily related to its inhibitory action on NOS. By inhibiting this enzyme, Antiradon can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Antiradon exerts its effects through binding interactions with biomolecules, specifically NOS enzymes . This binding results in the inhibition of these enzymes, leading to changes in gene expression and cellular function .

Metabolic Pathways

Antiradon is involved in metabolic pathways related to the production of nitric oxide . It interacts with enzymes in these pathways, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen:

Bromierung von Ethanolamin: Die Herstellung beginnt mit der Bromierung von Ethanolamin, um 2-Bromoethylaminhydrobromid zu erzeugen. Diese Reaktion wird typischerweise durchgeführt, indem Ethanolamin unter kontrollierten Temperaturbedingungen zu Bromwasserstoffsäure hinzugefügt wird.

Kondensation mit Thioharnstoff: Das 2-Bromoethylaminhydrobromid wird dann in einem alkoholischen Lösungsmittel wie Isopropanol bei erhöhten Temperaturen mit Thioharnstoff umgesetzt.

Industrielle Produktionsverfahren: Die industrielle Produktion von S-(2-Aminoethyl)isothiourea dihydrobromid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise aus einem geeigneten Lösungsmittel kristallisiert und unter Vakuum getrocknet, um die reine Verbindung zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Reduktion: S-(2-Aminoethyl)isothiourea dihydrobromid wirkt als Reduktionsmittel, insbesondere bei Reaktionen mit Disulfidbindungen.

Substitution: Die Verbindung kann aufgrund des Vorhandenseins der Amino- und Thioharnstoffgruppen nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Wasser: Bei Reduktionsreaktionen ist Wasser ein häufiges Lösungsmittel, das den Zerfall der Verbindung in Thiol-Zwischenprodukte erleichtert.

Alkoholische Lösungsmittel: Werden bei Substitutionsreaktionen verwendet, um die Verbindung und die Reaktanten zu lösen.

Hauptprodukte:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

2-Mercaptoethanol: Ein thiolhaltiges Reduktionsmittel, das häufig in der biochemischen Forschung verwendet wird.

Dithiothreitol: Ein weiteres thiolhaltiges Reduktionsmittel mit ähnlichen reduzierenden Eigenschaften.

Einzigartigkeit:

Fehlen einer freien Thiolgruppe: Im Gegensatz zu 2-Mercaptoethanol und Dithiothreitol besitzt S-(2-Aminoethyl)isothiourea dihydrobromid keine freie Thiolgruppe.

Inhibition der Stickstoffoxidsynthase: Diese Verbindung inhibiert einzigartig die Stickstoffoxidsynthase, was keine Eigenschaft von 2-Mercaptoethanol oder Dithiothreitol ist.

Biologische Aktivität

2-(2-Aminoethyl)isothiourea dihydrobromide, commonly referred to as AET, is a compound belonging to the isothiouronium group. It is primarily recognized for its role as a reducing agent and a non-selective inhibitor of nitric oxide synthase (NOS) enzymes. This article delves into the biological activities of AET, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

- IUPAC Name : 2-aminoethyl carbamimidothioate; dihydrobromide

- Molecular Formula : C3H11Br2N3S

- Molecular Weight : 281.01 g/mol

- CAS Number : 56-10-0

AET's biological activity is predominantly attributed to its ability to reduce disulfide bonds in proteins and inhibit nitric oxide synthase. The reduction of disulfide bonds facilitates the manipulation of protein structures, which is crucial in studies involving protein folding and interactions. The compound decomposes in aqueous solutions to form thiol intermediates that actively interact with disulfides, thereby influencing protein conformation and activity.

Nitric Oxide Synthase Inhibition

AET exhibits potent inhibitory effects on all three isoforms of NOS:

- nNOS (neuronal NOS) : Ki = 1.8 μM

- eNOS (endothelial NOS) : Ki = 2.1 μM

- iNOS (inducible NOS) : Ki = 0.59 μM

By inhibiting these enzymes, AET plays a significant role in regulating nitric oxide levels, which are critical in various physiological and pathological processes .

Biological Activity and Applications

AET's biological activity has been explored across various research domains, particularly in cardiovascular research and neurobiology. Its ability to modulate nitric oxide production has implications for understanding disease mechanisms and therapeutic interventions.

Case Studies and Research Findings

- Cardiovascular Research :

- Sepsis Models :

- Cytotoxicity Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 2-Mercaptoethanol | Thiol | Common reducing agent with free thiol group |

| Dithiothreitol | Disulfide reducing agent | Stronger reducing agent with two thiol groups |

| Homocysteine | Amino acid | Involved in methylation processes; can form disulfides |

| N-acetylcysteine | Thiol | Antioxidant properties; used in treating acetaminophen overdose |

Uniqueness : AET's distinct mechanism as a non-selective NOS inhibitor sets it apart from other reducing agents that possess free thiol groups, making it particularly useful in specific biochemical applications.

Eigenschaften

IUPAC Name |

2-aminoethyl carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S.2BrH/c4-1-2-7-3(5)6;;/h1-2,4H2,(H3,5,6);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVMCVGTDUKDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(=N)N)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11Br2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-16-6 (parent cpd), 18144-22-4 (sulfate (1:1)), 2141-04-0 (mono-hydrobromide), 63680-10-4 (diacetate), 63680-11-5 (diperchlorate), 63680-12-6 (di-hydriodide), 63680-13-7 (phosphate (1:1)), 871-25-0 (di-hydrochloride) | |

| Record name | beta-Aminoethylisothiuronium Bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

281.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-10-0 | |

| Record name | beta-Aminoethylisothiuronium Bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, 2-aminoethyl ester, hydrobromide (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | S-2-aminoethylthiouronium bromide hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-(2-AMINOETHYL)ISOTHIURONIUM BROMIDE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03K18418PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the health risks associated with radon exposure?

A1: Radon is a radioactive gas that can accumulate in buildings and pose significant health risks. Prolonged exposure to high levels of radon is the second leading cause of lung cancer after smoking [, , ].

Q2: How is radon measured in buildings?

A2: The research papers describe the use of passive track radonometry to measure radon levels in various buildings, including homes and preschools [, ]. These devices are deployed for a specific period, and the accumulated radon exposure is then analyzed.

Q3: What are some effective antiradon measures?

A3: The research mentions the use of antiradon facilities to reduce radon activity in air supplied to the SuperNEMO experiment []. Additionally, the development of "antiradon ventilation systems" is mentioned as a strategy to mitigate radon levels in uranium mines []. Improving ventilation and sealing cracks in foundations are other common radon mitigation strategies.

Q4: What is the significance of studying radon levels in preschools?

A4: Children are particularly vulnerable to the effects of radiation due to their developing organs and higher breathing rates [, ]. Therefore, monitoring and mitigating radon levels in preschools is crucial for protecting children's health.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.